molecular formula C9H9NO3 B8650476 2-(3-Nitrophenyl)propanal

2-(3-Nitrophenyl)propanal

Cat. No.: B8650476
M. Wt: 179.17 g/mol
InChI Key: HDCJWVVHZGZYDO-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)propanal is an aromatic aldehyde featuring a nitro group (-NO₂) at the para position of the phenyl ring and a propanal (-CH₂CH₂CHO) substituent. The nitro group confers electron-withdrawing effects, influencing its chemical stability, solubility, and reactivity in substitution or reduction reactions .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(3-nitrophenyl)propanal

InChI

InChI=1S/C9H9NO3/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-7H,1H3

InChI Key

HDCJWVVHZGZYDO-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison of 2-(3-Nitrophenyl)propanal with structurally related compounds, focusing on functional groups, substituents, physical properties, and applications.

m-Nitropropiophenone (1-(3-Nitrophenyl)propanone)
Property This compound (Hypothetical) m-Nitropropiophenone
Molecular Formula C₉H₉NO₃ (Hypothetical) C₉H₉NO₃
Functional Group Aldehyde (-CHO) Ketone (-COCH₃)
Melting Point Not reported 98°C
Solubility Likely polar organic solvents Soluble in water/organics
Applications Potential intermediate in drug synthesis Precursor for pharmaceuticals (e.g., Metaraminol, Tapentadol)

Key Differences :

  • The aldehyde group in this compound is more reactive toward nucleophilic addition compared to the ketone in m-nitropropiophenone.
  • m-Nitropropiophenone’s crystalline structure and higher melting point suggest stronger intermolecular forces (e.g., dipole-dipole interactions) due to the ketone group .
2-(3-Nitrophenyl)propanoic Acid
Property This compound (Hypothetical) 2-(3-Nitrophenyl)propanoic Acid
Molecular Formula C₉H₉NO₃ (Hypothetical) C₁₀H₁₁NO₄
Functional Group Aldehyde (-CHO) Carboxylic acid (-COOH)
Molar Mass ~179.18 g/mol (Hypothetical) 209.2 g/mol
Applications Unclear Drug synthesis (e.g., anti-inflammatory agents)

Key Differences :

  • 2-(3-Nitrophenyl)propanoic acid’s larger molar mass and acidic proton enable diverse reactivity (e.g., esterification) compared to the aldehyde .
3-[2-(Trifluoromethyl)phenyl]propanal
Property This compound (Hypothetical) 3-[2-(Trifluoromethyl)phenyl]propanal
Molecular Formula C₉H₉NO₃ (Hypothetical) C₁₀H₉F₃O
Substituent -NO₂ (electron-withdrawing) -CF₃ (strongly electron-withdrawing)
Applications Unreported Pharmaceuticals, agrochemicals

Key Differences :

  • The -CF₃ group in 3-[2-(trifluoromethyl)phenyl]propanal enhances lipophilicity and metabolic stability, making it valuable in drug design.
  • The nitro group in this compound may confer higher reactivity in reduction reactions (e.g., catalytic hydrogenation to amines) .
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal
Property This compound (Hypothetical) 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal
Substituent -NO₂ (aromatic) Isoprenoid chain (3-methylbut-2-en-1-yl)
Applications Unreported Fragrance ingredient (floral/fruity notes)

Key Differences :

  • The isoprenoid chain in the latter compound enhances volatility and aroma, making it suitable for perfumery.
  • The nitro group in this compound likely reduces volatility and increases stability in oxidative environments .

Data Table: Comparative Overview

Compound Functional Group Substituent Molar Mass (g/mol) Key Application Reference
This compound Aldehyde -NO₂ (3-position) ~179.18 (Hypo.) Intermediate N/A
m-Nitropropiophenone Ketone -NO₂ (3-position) 179.18 Pharmaceutical synth.
2-(3-Nitrophenyl)propanoic acid Carboxylic acid -NO₂ (3-position) 209.2 Drug synthesis
3-[2-(Trifluoromethyl)phenyl]propanal Aldehyde -CF₃ (2-position) 202.18 Agrochemicals

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